Ethyl docosanoate

Descripción general

Descripción

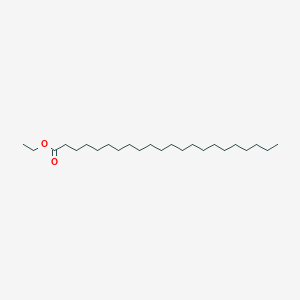

Ethyl docosanoate (CAS 5908-87-2), also known as ethyl behenate, is a saturated fatty acid ester with the molecular formula C₂₄H₄₈O₂ and a molecular weight of 368.64 g/mol. It is composed of a 22-carbon chain (docosanoic acid) esterified with ethanol. The compound is a solid at room temperature and is characterized by high purity (>99%) in its commercial form . This compound is utilized in diverse applications, including chromatography (as a reference standard), food chemistry (e.g., in alcoholic beverages), and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl docosanoate is typically synthesized through the esterification of docosanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation to remove excess ethanol and purification to isolate the ester product .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl docosanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to docosanoic acid and ethanol.

Reduction: It can be reduced to docosanol using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, oxidation can lead to the formation of shorter-chain carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Hydrolysis: Docosanoic acid and ethanol.

Reduction: Docosanol.

Oxidation: Shorter-chain carboxylic acids.

Aplicaciones Científicas De Investigación

Reaction Mechanism

The esterification reaction can be summarized as follows:

This process is optimized in industrial settings to ensure high yield and purity through methods such as distillation and purification.

Chemistry

This compound serves as a reagent in organic synthesis and as a standard in chromatographic analysis . Its long carbon chain structure makes it useful for various synthetic pathways and analytical techniques.

Biology

Research has highlighted its role in lipid metabolism and its potential as a component in lipid-based drug delivery systems . This compound can be hydrolyzed to release docosanoic acid and ethanol, which are involved in metabolic pathways affecting membrane fluidity and function.

Medicine

This compound is being investigated for its potential use in topical formulations and as a carrier for active pharmaceutical ingredients (APIs) . Its properties may enhance the absorption and efficacy of drugs when used in formulations .

Industry

In industrial applications, this compound is utilized in:

- Cosmetics : As an emollient or skin-conditioning agent.

- Lubricants : Due to its viscosity properties.

- Plasticizers : In polymer formulations to improve flexibility.

Case Study 1: Lipid-Based Drug Delivery

A study examined the use of this compound in lipid-based drug delivery systems. The findings indicated that formulations containing this compound improved the bioavailability of certain APIs by enhancing their solubility and stability.

Case Study 2: Cosmetic Formulations

Research on cosmetic products revealed that this compound contributes to skin hydration when used as an emollient. In clinical trials, products containing this compound showed significant improvements in skin moisture levels compared to control products .

Case Study 3: Agricultural Applications

This compound has been identified in extracts from Solanum habrochaites, suggesting potential applications in developing botanical insecticides or acaricides due to its bioactive properties against pests .

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Reagent | Facilitates organic synthesis |

| Biology | Lipid metabolism | Enhances drug delivery systems |

| Medicine | Topical formulations | Improves absorption of APIs |

| Industry | Cosmetics | Acts as emollient; enhances skin hydration |

| Industry | Lubricants | Provides viscosity; improves performance |

| Agriculture | Insecticides | Potential bioactivity against pests |

Mecanismo De Acción

The mechanism of action of ethyl docosanoate is primarily related to its role as an ester. In biological systems, it can be hydrolyzed to release docosanoic acid and ethanol, which can then participate in various metabolic pathways. The long carbon chain of docosanoic acid allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Molecular Structure and Physical Properties

Ethyl docosanoate belongs to the fatty acid ethyl ester (FAEE) family. Its structural analogs differ in chain length, saturation, and ester group (methyl vs. ethyl). Key comparisons include:

Table 1: Structural and Physical Properties of this compound and Analogs

Key Observations :

- Chain Length: this compound (C22:0) has a longer carbon chain than ethyl palmitate (C16:0) and ethyl oleate (C18:1), leading to higher molecular weight and melting point.

- Saturation: Unsaturated analogs like ethyl oleate (C18:1) remain liquid at room temperature due to kinked chains, whereas saturated esters (e.g., this compound) are solids .

- Retention Behavior: In gas chromatography (GC), longer-chain esters (e.g., ethyl tetracosanoate, C24:0) exhibit higher retention indices compared to this compound .

Sources and Natural Occurrence

This compound is found in:

- Plant Extracts: Identified in Solanum habrochaites (Solanaceae) alongside ethyl hexadecanoate and ethyl octadecanoate, marking its first reported occurrence in this plant family .

- Alcoholic Beverages : Detected as a fermentation byproduct in traditional beers, where its presence is linked to antiquated brewing techniques .

- Wine : Concentrations increase in bentonite-treated wine samples, suggesting interactions with fermentation treatments .

Comparisons with Analogs :

- Ethyl hexadecanoate (palmitate) and ethyl octadecanoate (stearate) are more common in plant waxes and essential oils, often serving as antioxidants .

- Mthis compound, a structural analog with a methyl ester group, is reported in insect pheromones but shows distinct chromatographic behavior (e.g., shorter retention time than this compound) .

Critical Analysis of Research Findings

- Contradictions: While this compound is detected in Solanaceae , its functional role in plant defense or attraction remains unverified compared to tricosane (a hydrocarbon attracting pollinators) .

- Knowledge Gaps: Limited data exist on the pharmacokinetics and ecotoxicology of this compound, unlike its methyl counterpart, which has been studied in insect communication .

Actividad Biológica

Ethyl docosanoate, also known as ethyl behenate, is a long-chain fatty acid ester with the molecular formula C24H48O2. It has garnered attention for its diverse biological activities and applications across various fields, particularly in pharmaceuticals and cosmetics. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its long carbon chain derived from docosanoic acid (behenic acid), which consists of 22 carbon atoms. The compound is typically a colorless to pale yellow liquid or solid at room temperature, exhibiting low solubility in water but good solubility in organic solvents like ethanol and ether. Its unique structure contributes to its functional properties in various applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial properties, making it a potential candidate for use in formulations aimed at preventing microbial growth. Studies have shown that it can inhibit the growth of various bacteria and fungi, highlighting its utility in personal care products and pharmaceuticals.

- Drug Delivery Systems : this compound has been investigated as a carrier molecule in drug delivery systems. Its biocompatibility allows it to self-assemble into nanoparticles that can encapsulate drugs, enhancing their oral bioavailability and targeting specific sites within the body. This property is particularly beneficial for poorly water-soluble drugs.

- Cosmetic Applications : Due to its emollient properties, this compound is commonly used in cosmetic formulations. It helps to soften and smooth the skin, acting as a thickening agent that improves the stability of other ingredients.

- Antioxidant Activity : Some studies have reported that fatty acid esters like this compound exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems .

Case Studies and Experimental Data

A variety of studies have explored the biological effects of this compound:

- Nanocarrier Development : Khin-Yong Lee et al. (2011) demonstrated that this compound can be utilized to create nanocarriers for enhancing the oral bioavailability of poorly soluble drugs. The study found that these nanocarriers significantly improved drug delivery efficiency compared to traditional methods.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic products.

Data Table: Comparison of Fatty Acid Esters

The following table compares this compound with other fatty acid esters regarding their molecular weight and unique features:

| Compound Name | Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C24H48O2 | 368.6367 g/mol | Long-chain structure; used in drug delivery |

| Ethyl Behenate | C22H44O2 | 340.63 g/mol | Similar structure; often used interchangeably |

| Ethyl Stearate | C18H36O2 | 284.48 g/mol | Commonly found in cosmetics |

| Ethyl Palmitate | C16H32O2 | 256.42 g/mol | Used as a food additive |

| Ethyl Laurate | C14H28O2 | 228.37 g/mol | Shorter chain length; used in food applications |

Q & A

Basic Research Questions

Q. Q1. How can Ethyl Docosanoate be reliably identified and quantified in complex biological matrices?

Methodological Answer : this compound is often identified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) due to its non-polar nature . For quantification, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Calibration curves must span physiologically relevant concentrations (e.g., 0.1–100 µg/mL), and recovery rates should exceed 85% to ensure accuracy. Sample preparation often involves lipid extraction via Folch or Bligh-Dyer methods, followed by derivatization if required .

Q. Q2. What synthetic protocols are recommended for producing high-purity this compound?

Methodological Answer : this compound is synthesized via esterification of docosanoic acid (C22:0) with ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include:

- Molar ratio of 1:1.2 (acid:ethanol) to drive esterification completion.

- Reaction temperature of 70–80°C for 6–8 hours.

- Post-synthesis purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >98% purity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer : Discrepancies in melting point, solubility, or spectral data (e.g., NMR, IR) often arise from impurities or methodological variability. To address this:

- Validate purity using orthogonal techniques (e.g., GC-MS + elemental analysis).

- Cross-reference data with certified standards (e.g., Nu-Chek or Kanto Reagents) .

- Replicate experiments under controlled conditions (e.g., humidity, solvent grade) .

Q. Q4. What experimental designs are optimal for studying this compound’s role in lipid metabolism?

Methodological Answer : Use in vitro models (e.g., hepatocytes or adipocytes) with isotopic tracers (e.g., ¹³C-ethyl docosanoate) to track incorporation into lipid droplets or membranes. For in vivo studies, employ knockout models (e.g., PPAR-α/γ null mice) to isolate metabolic pathways. Dose-response relationships should be tested at 0.1–50 µM in vitro and 10–200 mg/kg in vivo .

Q. Q5. How can systematic reviews integrate heterogeneous data on this compound’s ecological toxicity?

Methodological Answer : Follow PRISMA guidelines to screen studies, prioritizing peer-reviewed data. For meta-analysis:

- Categorize endpoints (e.g., LC50 for Daphnia magna vs. EC50 for algae).

- Adjust for confounders (e.g., pH, temperature) using multivariate regression.

- Assess publication bias via funnel plots and Egger’s test. Note that limited toxicity data exist for this compound, requiring extrapolation from structurally similar esters .

Q. Q6. What statistical methods are suitable for analyzing this compound’s dose-dependent effects?

Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response curves, while ANOVA with post-hoc tests (Tukey’s HSD) compares group means. For omics data (e.g., lipidomics), apply false discovery rate (FDR) correction to mitigate Type I errors. Replicate experiments ≥3 times to ensure power >0.8 .

Q. Methodological Challenges

Q. Q7. How can researchers address the lack of standardized protocols for this compound in in vitro assays?

Methodological Answer : Develop lab-specific SOPs by:

- Optimizing solvent compatibility (e.g., DMSO vs. ethanol).

- Validating stability under assay conditions (e.g., 37°C, 5% CO₂).

- Cross-validating results with alternative methods (e.g., fluorescent probes vs. MS-based quantification) .

Q. Q8. What strategies ensure reproducibility in this compound research across laboratories?

Methodological Answer :

Propiedades

IUPAC Name |

ethyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZCYLOUIAIZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207813 | |

| Record name | Ethyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-87-2 | |

| Record name | Ethyl docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5908-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3XW559OLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.